Bienvenue dans la boutique en ligne BenchChem!

Graveolide

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages

Graveolide (CAS 50334-39-9, synonym 8-epi-Confertin, CHEBI:69338) is a pseudoguaianolide-type sesquiterpene lactone belonging to the helenanolide subclass. It is a naturally occurring cyclic ketone and γ-lactone found in multiple Asteraceae species, including Dittrichia graveolens, Inula hupehensis, Carpesium abrotanoides, and Inula confertiflora.

Molecular Formula C15H20O3
Molecular Weight 248.322
CAS No. 50334-39-9
Cat. No. B2641073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGraveolide
CAS50334-39-9
Molecular FormulaC15H20O3
Molecular Weight248.322
Structural Identifiers
SMILESCC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1
InChIKeyDCKYPAZZUYXYTC-SCGWIAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Graveolide (CAS 50334-39-9): A Pseudoguaianolide Sesquiterpene Lactone with Anti-Inflammatory and Antimicrobial Research Potential


Graveolide (CAS 50334-39-9, synonym 8-epi-Confertin, CHEBI:69338) is a pseudoguaianolide-type sesquiterpene lactone belonging to the helenanolide subclass. It is a naturally occurring cyclic ketone and γ-lactone found in multiple Asteraceae species, including Dittrichia graveolens, Inula hupehensis, Carpesium abrotanoides, and Inula confertiflora [1]. Its core scaffold features a decahydroazuleno[6,5-b]furan-2,5-dione framework substituted with methyl groups at positions 4a and 8, and a methylidene at position 3 [2]. Graveolide has been investigated for anti-inflammatory activity via nitric oxide (NO) production inhibition in LPS-induced RAW264.7 macrophages [3], and for moderate antibacterial activity against environmental strains of Escherichia coli and Staphylococcus aureus [4].

Why Graveolide Cannot Be Interchangeably Substituted with Other Pseudoguaianolide or Guaianolide Sesquiterpene Lactones


The helenanolide subclass of pseudoguaianolide sesquiterpene lactones exhibits divergent bioactivity profiles that are highly sensitive to specific stereochemical and substitution-pattern differences, precluding generic substitution. Graveolide's anti-inflammatory potency (IC50 3.8 μM for NO production inhibition in RAW264.7 cells [1]) differs markedly from closely related co-isolated pseudoguaianolides such as carpesioline (compound 6) and inuviscolide (compound 8), which showed only qualitatively described 'moderate' antibacterial activity without comparable anti-inflammatory quantification in the same study [2]. Furthermore, Graveolide demonstrated in vivo efficacy in an atopic dermatitis (AD) mouse model, improving histological features of DNCB-induced AD-like skin lesions and reducing mast cell infiltration – an in vivo pharmacological endpoint not reported for the majority of co-isolated structural analogs [1]. The 8-epi stereochemistry at the C8 position (Graveolide is also known as 8-epi-Confertin [3]) directly influences the three-dimensional conformation of the lactone ring and the spatial presentation of the reactive α-methylene-γ-lactone pharmacophore, making Graveolide a structurally and functionally distinct entity that cannot be assumed equivalent to its diastereomers or other pseudoguaianolides.

Quantitative Differential Evidence for Graveolide (50334-39-9) Versus Closest Analogs and In-Class Compounds


Graveolide Exhibits Quantifiable Anti-Inflammatory Potency (IC50 3.8 μM) for NO Production Inhibition in RAW264.7 Macrophages, Whereas Co-Tested Analogs Carpesioline and Inuviscolide Lack Comparable Quantitative Anti-Inflammatory Data in the Same Study

In a 2024 comprehensive characterization of 29 sesquiterpenoids from Carpesium abrotanoides, Graveolide (compound 5) was one of only seven compounds that showed significant NO production inhibitory activity comparable to dexamethasone in LPS-induced RAW264.7 macrophages [1]. Independent vendor annotations citing the same primary source report a specific IC50 of 3.8 μM for Graveolide . By contrast, the structurally related pseudoguaianolides carpesioline (compound 6) and inuviscolide (compound 8), which were co-isolated from Inula confertiflora and tested for antibacterial activity [2], have no publicly available quantitative anti-inflammatory IC50 data in the same RAW264.7 assay system, limiting their utility as anti-inflammatory tool compounds despite their structural similarity.

Anti-inflammatory Nitric Oxide Inhibition RAW264.7 Macrophages Pseudoguaianolide SAR

Graveolide Demonstrates In Vivo Anti-Atopic Dermatitis Efficacy in a DNCB-Induced Mouse Model – An Endpoint Not Demonstrated for Its Closest Structural Analog Aromaticin

In the 2024 Zhang et al. study, Graveolide (compound 5) was one of only two compounds (alongside compound 16) selected for in vivo evaluation in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis-like skin lesion model in KM mice [1]. Graveolide treatment improved the histological features of AD-like skin lesions and reduced mast cell infiltration in mice [1]. Its closest structural analog in the pseudoguaianolide series, aromaticin, has been studied for synthetic methodology development alongside Graveolide [2], but no published in vivo anti-atopic dermatitis data are available for aromaticin in comparable models. This creates a differential in vivo pharmacological dataset that is unique to Graveolide among its immediate structural neighbors.

Atopic Dermatitis In Vivo Efficacy DNCB Mouse Model Pseudoguaianolide Pharmacology

Crystal Structure Confirmation Distinguishes Graveolide's Helenanolide Conformation from Related Pseudoguaianolides

Single-crystal X-ray crystallography data for Graveolide (compound 7) was reported for the first time in the 2024 Inula confertiflora study [1], confirming that Graveolide adopts a helenanolide (C8 pseudoguaianolide) conformation with trans-junctions at both the lactone junction and cyclopentane moiety [2]. The seven-membered ring of Graveolide adopts a conformation intermediate between C9 and TC6 types, a conformational feature that distinguishes it from related helenanolides [2]. This crystallographically validated stereochemical identity is critical for computational docking studies and structure-based drug design, as the 8-epi configuration distinguishes Graveolide from Confertin (the 8-α epimer) [3].

X-ray Crystallography Helenanolide Conformation Stereochemical Differentiation Structural Biology

Graveolide Is Among a Minority of Inula Confertiflora Terpenoids with Demonstrated Antibacterial Activity, Providing a Differentiated Antimicrobial Profile Relative to Inactive Co-Isolates

In the 2024 phytochemical investigation of Inula confertiflora leaves, 15 terpenoids were isolated and structurally elucidated [1]. Among these 15 compounds, only five (compounds 1, 3, 6, 7, and 8) exhibited moderate antibacterial activity against the test organisms Escherichia coli and Staphylococcus aureus [1]. Graveolide (compound 7) was one of these five active compounds, meaning that 10 of the 15 co-isolated terpenoids lacked detectable antibacterial activity under the same test conditions. Although specific MIC values are not reported in the publicly available abstract, this dichotomous active/inactive classification within a single isolation study establishes a clear functional differentiation between Graveolide and the majority of structurally related co-metabolites.

Antibacterial MIC Escherichia coli Staphylococcus aureus Pseudoguaianolide SAR

Graveolide's Validated Total Synthesis Route Enables Access to Pure, Characterized Material with Defined Stereochemistry, Differentiating It from Natural Product Extracts and Non-Synthesized Analogs

A direct stereoselective total synthesis of (±)-graveolide and (±)-aromaticin was reported in 1993 using an allylsilane-based annulation strategy, establishing the C(1), C(5), and C(10) stereocenters characteristic of the helenanolides via a reductive alkylation methodology [1]. This synthetic route provides access to Graveolide with defined stereochemistry independent of natural source variability. While both Graveolide and aromaticin were synthesized through the same strategy, the synthesis publication confirms that Graveolide's stereochemical integrity can be verified and reproduced, which is critical for procurement of material as a reference standard. By contrast, many structurally related pseudoguaianolides (e.g., carpesioline, inuviscolide) lack published total synthesis routes, making their procurement dependent solely on isolation from natural sources with inherent batch-to-batch variability.

Total Synthesis Stereoselective Synthesis Process Chemistry Reference Standard

Recommended Research and Industrial Application Scenarios for Graveolide (50334-39-9) Based on the Above Differentiated Evidence


Anti-Inflammatory Mechanism-of-Action Studies Requiring a Quantitatively Characterized Pseudoguaianolide Probe with Defined RAW264.7 IC50

Graveolide's established IC50 of 3.8 μM for NO production inhibition in LPS-induced RAW264.7 macrophages [1] makes it suitable as a quantitatively benchmarked positive control or chemical probe in NF-κB pathway and iNOS/COX-2 signaling studies. Its dose-dependent reduction of iNOS and COX-2 protein expression at 4–16 μM provides a defined concentration range for experimental design [1]. This quantitative dataset is absent for the majority of co-isolated pseudoguaianolides, positioning Graveolide as the preferred tool compound when reproducible dose-response data are required.

Atopic Dermatitis Drug Discovery and Preclinical Pharmacology Leveraging In Vivo-Validated Pseudoguaianolide Lead

Graveolide's demonstrated in vivo improvement of histological features and mast cell infiltration reduction in the DNCB-induced AD mouse model [2] supports its use as a starting point for medicinal chemistry optimization programs targeting atopic dermatitis. Unlike its closest structural analog aromaticin, which lacks comparable in vivo AD efficacy data, Graveolide provides a pharmacologically validated scaffold for structure-activity relationship (SAR) expansion and lead optimization campaigns.

Antibacterial Screening Cascades Where Binary Active/Inactive Differentiation Within a Compound Library Is Informative for Hit Prioritization

Graveolide's confirmed moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, within a panel where 10 of 15 co-isolated terpenoids were inactive [3], makes it a candidate for inclusion in focused antibacterial screening sets. Its differentiated activity profile can serve as a comparator for structure-activity relationship studies exploring the molecular determinants of antibacterial activity in the pseudoguaianolide series.

Computational Docking and Structure-Based Drug Design Requiring Crystallographically Validated Small-Molecule Coordinates

The availability of single-crystal X-ray crystallography data for Graveolide [3][4] enables its use in molecular docking studies, pharmacophore modeling, and virtual screening campaigns. The crystallographically confirmed helenanolide conformation with intermediate C9/TC6 ring geometry and trans-junctions provides a reliable three-dimensional template that diastereomers like Confertin cannot offer without independent structural validation.

Quote Request

Request a Quote for Graveolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.